Cas no 2418675-40-6 (3-Ethynyl-5-iodo-4-methylbenzoic acid)

3-Ethynyl-5-iodo-4-methylbenzoic acid is a versatile benzoic acid derivative featuring both an ethynyl and an iodo functional group, along with a methyl substituent. This compound is particularly valuable in synthetic organic chemistry, where it serves as a key intermediate for cross-coupling reactions, such as Sonogashira or Suzuki couplings, due to its reactive ethynyl and iodo moieties. The methyl group enhances steric and electronic properties, facilitating selective modifications. Its benzoic acid backbone further allows for derivatization into esters, amides, or other functionalized structures. This compound is well-suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise structural control is essential.
3-Ethynyl-5-iodo-4-methylbenzoic acid structure
2418675-40-6 structure
商品名:3-Ethynyl-5-iodo-4-methylbenzoic acid
CAS番号:2418675-40-6
MF:C10H7IO2
メガワット:286.065855264664
CID:5679268
PubChem ID:165784946

3-Ethynyl-5-iodo-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-26627263
    • 2418675-40-6
    • 3-ethynyl-5-iodo-4-methylbenzoic acid
    • 3-Ethynyl-5-iodo-4-methylbenzoic acid
    • インチ: 1S/C10H7IO2/c1-3-7-4-8(10(12)13)5-9(11)6(7)2/h1,4-5H,2H3,(H,12,13)
    • InChIKey: COFUYYAZTKAYSU-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(C(=O)O)=CC(C#C)=C1C

計算された属性

  • せいみつぶんしりょう: 285.94908g/mol
  • どういたいしつりょう: 285.94908g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-Ethynyl-5-iodo-4-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26627263-1.0g
3-ethynyl-5-iodo-4-methylbenzoic acid
2418675-40-6
1g
$0.0 2023-05-30
Enamine
EN300-26627263-1g
3-ethynyl-5-iodo-4-methylbenzoic acid
2418675-40-6
1g
$0.0 2023-09-12

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3-Ethynyl-5-iodo-4-methylbenzoic acidに関する追加情報

Introduction to 3-Ethynyl-5-iodo-4-methylbenzoic acid (CAS No. 2418675-40-6)

3-Ethynyl-5-iodo-4-methylbenzoic acid (CAS No. 2418675-40-6) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique chemical structure, which includes an ethynyl group, an iodo substituent, and a methyl group attached to a benzoic acid core. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 3-Ethynyl-5-iodo-4-methylbenzoic acid is C9H7O2I, and its molecular weight is approximately 258.05 g/mol. The compound is typically obtained through a series of well-defined synthetic steps, including the introduction of the ethynyl and iodo groups onto the aromatic ring, followed by the attachment of the carboxylic acid functionality. These synthetic routes are often optimized to achieve high yields and purity, which are crucial for downstream applications.

In the context of medicinal chemistry, 3-Ethynyl-5-iodo-4-methylbenzoic acid has been explored as a building block for the development of novel therapeutic agents. The presence of the iodo group makes it particularly interesting for radiolabeling studies, where it can be used to create radiopharmaceuticals for diagnostic imaging and targeted therapy. Additionally, the ethynyl group can be utilized in click chemistry reactions, which are widely used in drug discovery and development to rapidly synthesize complex molecules with high efficiency.

Recent research has highlighted the potential of 3-Ethynyl-5-iodo-4-methylbenzoic acid in the development of anticancer drugs. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives synthesized from 3-Ethynyl-5-iodo-4-methylbenzoic acid demonstrated potent cytotoxic effects on breast cancer cells, with IC50 values in the low micromolar range. These findings suggest that further optimization and clinical evaluation of these derivatives could lead to the discovery of new anticancer agents.

Beyond its applications in medicinal chemistry, 3-Ethynyl-5-iodo-4-methylbenzoic acid has also found use in materials science. The unique electronic properties conferred by the iodo and ethynyl groups make it an attractive candidate for the synthesis of functional materials such as organic semiconductors and photovoltaic materials. Research in this area has shown that compounds derived from 3-Ethynyl-5-iodo-4-methylbenzoic acid can be used to enhance the performance of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

The synthetic versatility of 3-Ethynyl-5-iodo-4-methylbenzoic acid is another key factor contributing to its widespread use. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling researchers to tailor the properties of the final product to meet specific application requirements. For instance, the carboxylic acid group can be converted into esters or amides, while the ethynyl group can be involved in various coupling reactions such as Sonogashira coupling or Huisgen cycloaddition.

In conclusion, 3-Ethynyl-5-iodo-4-methylbenzoic acid (CAS No. 2418675-40-6) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and synthetic versatility make it an invaluable tool for researchers working on the development of new therapeutic agents and functional materials. As ongoing research continues to uncover new applications and optimize existing ones, this compound is likely to remain at the forefront of scientific innovation.

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